

ML117 versus other pan-PI3K inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ML117**

Cat. No.: **B1238370**

[Get Quote](#)

A Comparative Guide to Pan-PI3K Inhibitors: Performance and Experimental Insights

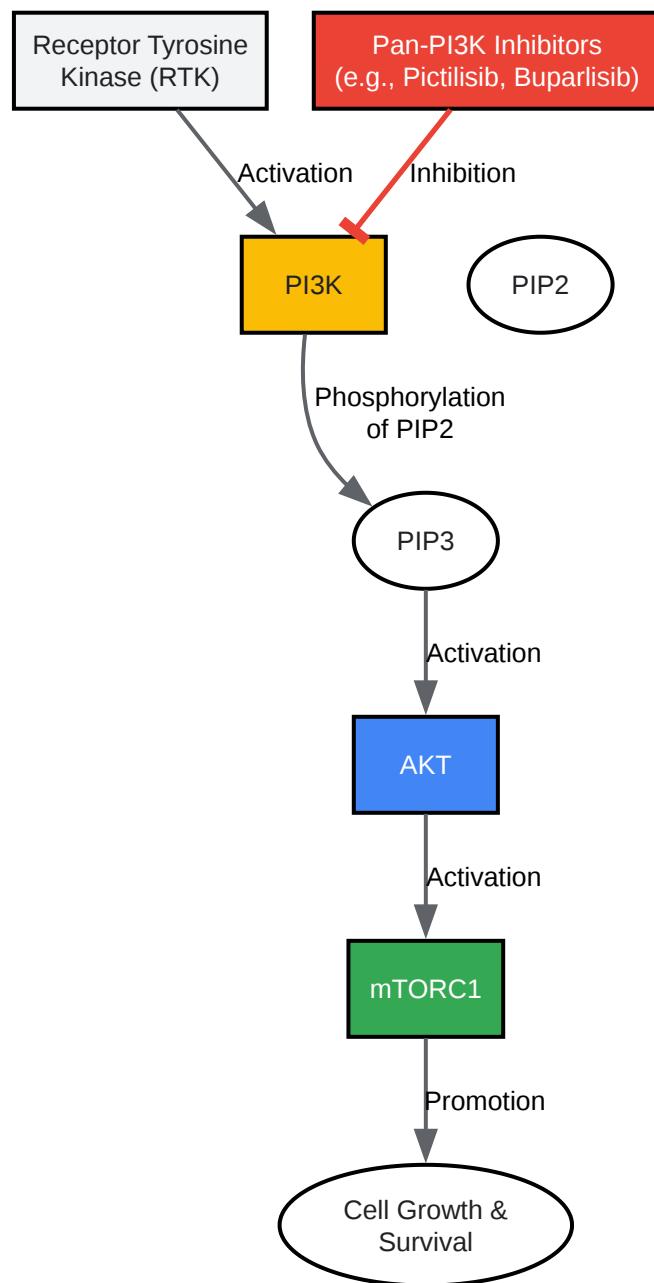
This guide provides an objective comparison of the performance of several prominent pan-Phosphoinositide 3-kinase (PI3K) inhibitors, offering supporting experimental data for researchers, scientists, and drug development professionals. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis. Pan-PI3K inhibitors, by targeting all class I PI3K isoforms (α , β , γ , and δ), represent a broad-spectrum approach to cancer therapy.

A Note on ML117: Initial searches for a pan-PI3K inhibitor designated "ML117" did not yield sufficient data for a direct comparison. It is possible that this designation is an internal code or less common name. Notably, a similarly named compound, MLN1117 (also known as TAK-117), is a potent and selective inhibitor of the PI3K alpha isoform, not a pan-PI3K inhibitor^[1]. This guide will therefore focus on a comparison of well-characterized pan-PI3K inhibitors for which substantial public data is available.

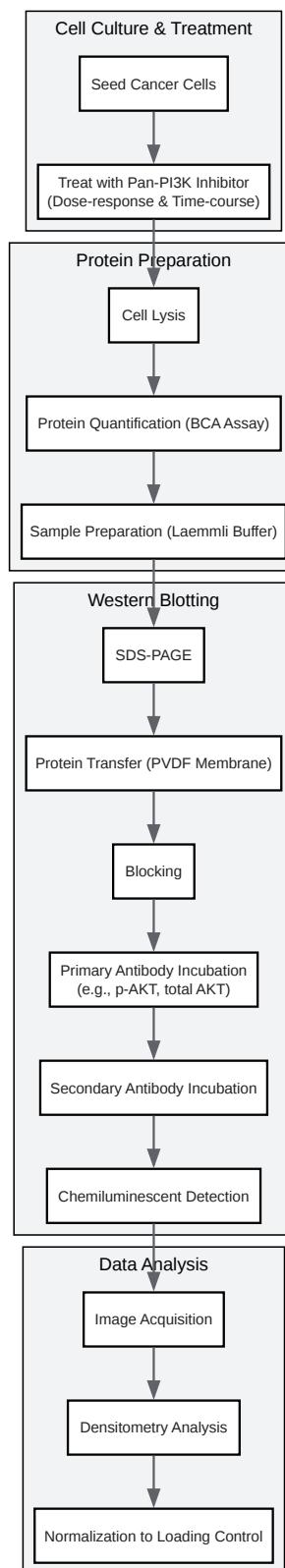
Biochemical Potency and Selectivity

The biochemical potency of pan-PI3K inhibitors is typically determined through in vitro kinase assays that measure the concentration of the inhibitor required to reduce the enzymatic activity of each PI3K isoform by 50% (IC50). Lower IC50 values indicate greater potency. The following table summarizes the biochemical IC50 values for several prominent pan-PI3K inhibitors.

Inhibitor	PI3K α (nM)	PI3K β (nM)	PI3K δ (nM)	PI3K γ (nM)
Pictilisib (GDC-0941)	3[2][3][4][5][6][7]	33[2][3][4][6][7]	3[2][3][4][5][6][7]	75[2][4][6][7]
Buparlisib (BKM120)	52[8][9][10][11] [12]	166[8][9][10][11] [12]	116[8][9][10][11] [12]	262[8][9][10][11] [12]
Copanlisib (BAY 80-6946)	0.5[13][14][15]	3.7[13][14][15]	0.7[13][14][15]	6.4[13][14][15]
ZSTK474	16[16][17][18] [19][20]	44[16][17][18] [19][20]	4.6[16][20]	49[16][17][18] [19][20]


Cellular Activity

The cellular activity of pan-PI3K inhibitors is assessed by their ability to inhibit cell proliferation and downstream signaling pathways in cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values from these assays provide an indication of the inhibitor's potency in a biological context.


Inhibitor	Cell Line	Assay Type	IC50 / GI50 (μM)
Pictilisib (GDC-0941)	U87MG (Glioblastoma)	Proliferation	0.95[3][4]
A2780 (Ovarian)	Proliferation	0.14[2][3]	
PC3 (Prostate)	Proliferation	0.28[3][4]	
Buparlisib (BKM120)	U87MG (Glioblastoma)	Growth Inhibition	~1-2[8]
A2780 (Ovarian)	Growth Inhibition	~0.1-0.7[8]	
MCF7 (Breast)	Growth Inhibition	~0.1-0.7[8]	
Copanlisib (BAY 80-6946)	Mantle Cell Lymphoma Cell Lines	Proliferation	0.022 (median)[21]
GIST-T1 (GIST)	Viability	0.0545[22]	
ZSTK474	39 Human Cancer Cell Lines	Growth Inhibition	0.32 (mean)[17][23]
MCF-7 (Breast)	Proliferation	1.08[24]	

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the PI3K/AKT/mTOR signaling pathway targeted by pan-PI3K inhibitors and a general workflow for assessing their impact on this pathway.

[Click to download full resolution via product page](#)

Caption: PI3K/AKT/mTOR signaling pathway and pan-PI3K inhibition.

[Click to download full resolution via product page](#)

Caption: General workflow for Western blot analysis of PI3K pathway modulation.

Experimental Protocols

PI3K Enzyme Inhibition Assay (Biochemical)

Objective: To determine the in vitro IC₅₀ values of a pan-PI3K inhibitor against the different class I PI3K isoforms.

Methodology:

- Reagents and Materials:
 - Recombinant human PI3K isoforms (p110 α /p85 α , p110 β /p85 α , p110 δ /p85 α , p110 γ)
 - Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
 - ATP (radiolabeled [γ -³³P]ATP or a system for non-radioactive detection)
 - Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM EDTA, 1 mM DTT, 5 mM MgCl₂)
 - Test inhibitor (serially diluted in DMSO)
 - Detection reagents (e.g., scintillation cocktail for radioactive assays, or specific antibodies/reagents for non-radioactive assays like HTRF)
 - 384-well assay plates
- Procedure:
 - Add the kinase assay buffer to the wells of a 384-well plate.
 - Add serial dilutions of the pan-PI3K inhibitor or vehicle control (DMSO) to the wells.
 - Add the respective purified PI3K isoform to each well.
 - Initiate the kinase reaction by adding a mixture of PIP2 and ATP (containing a tracer amount of [γ -³³P]ATP).

- Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of PIP2 to PIP3.
- Terminate the reaction (e.g., by adding a stop solution like PBS).
- Detect the amount of phosphorylated PIP3. For radioactive assays, this can be done using a scintillation proximity assay (SPA).
- The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

Objective: To determine the effect of a pan-PI3K inhibitor on the proliferation of cancer cell lines.

Methodology:

- Reagents and Materials:
 - Cancer cell line of interest
 - Complete cell culture medium
 - Pan-PI3K inhibitor (dissolved in DMSO)
 - 96-well cell culture plates
 - Cell viability reagent (e.g., CellTiter-Glo®, MTT, or AlamarBlue)
 - Plate reader (luminometer or spectrophotometer)
- Procedure:
 - Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Prepare serial dilutions of the pan-PI3K inhibitor in complete cell culture medium.

- Treat the cells with the different concentrations of the inhibitor or vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate as required by the assay protocol.
- Measure the signal (luminescence or absorbance) using a plate reader.
- The IC₅₀ or GI₅₀ value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis for PI3K Pathway Modulation

Objective: To assess the effect of a pan-PI3K inhibitor on the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT.

Methodology:

- Reagents and Materials:
 - Cancer cell line of interest
 - Complete cell culture medium
 - Pan-PI3K inhibitor
 - Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
 - Protein quantification assay (e.g., BCA assay)
 - SDS-PAGE gels and running buffer
 - PVDF or nitrocellulose membranes
 - Transfer buffer
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT)
- HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
- Chemiluminescent substrate (ECL)
- Imaging system

• Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluence.
- Treat the cells with various concentrations of the pan-PI3K inhibitor or vehicle control for a specific time.
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
- Prepare protein samples with Laemmli buffer and denature by boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total AKT) or a loading control (e.g., β-actin or GAPDH).

- Quantify the band intensities using densitometry software to determine the relative levels of protein phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3K α Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tribioscience.com [tribioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ZSTK474, a PI3K inhibitor, Suppresses Proliferation and Sensitizes to Gemcitabine in Human Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ZSTK 474 | PI3K inhibitor | CAS 475110-96-4 | Buy ZSTK-474 from Supplier InvivoChem [invivochem.com]
- 21. ashpublications.org [ashpublications.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. academic.oup.com [academic.oup.com]
- 24. ZSTK474, a specific class I phosphatidylinositol 3-kinase inhibitor, induces G1 arrest and autophagy in human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ML117 versus other pan-PI3K inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1238370#ml117-versus-other-pan-pi3k-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

